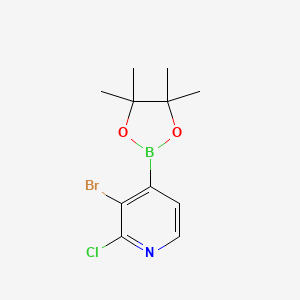

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound with the molecular formula C11H14BBrClNO2 and a molecular weight of 318.41 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 3-Bromo-2-chloropyridine using a boronic acid derivative. One common method is the reaction of 3-Bromo-2-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Common Reagents and Conditions

Palladium Catalysts: Such as palladium acetate or palladium chloride.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Such as dimethylformamide, tetrahydrofuran, or ethanol.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Protodeboronation: Produces the corresponding pyridine derivative.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in various scientific research applications, including:

Biology: In the development of bioactive molecules and pharmaceuticals.

Medicine: As an intermediate in the synthesis of potential therapeutic agents.

Industry: In the production of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester

- 3-Chloropyridine-4-boronic acid pinacol ester

- 4-Pyridineboronic acid pinacol ester

Uniqueness

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H14BBrClNO2

- Molecular Weight : 318.40 g/mol

- CAS Number : 2223049-72-5

The biological activity of this compound can be attributed to its structural components:

- Pyridine Ring : Known for its ability to interact with biological targets such as enzymes and receptors.

- Dioxaborolane Group : This moiety is recognized for its role in stabilizing interactions with biomolecules and may enhance the compound's solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of similar pyridine derivatives, showing that modifications can enhance antimicrobial efficacy against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| 3-Bromo-2-chloro-pyridine | Moderate antibacterial activity | |

| Dihydroquinazolinone derivatives | Enhanced activity against resistant strains |

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For instance, pyridine-based compounds have shown significant inhibitory effects on cancer cell proliferation:

- Case Study : A derivative with a similar structure demonstrated an IC50 value of 0.126 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer properties while exhibiting a favorable safety margin against normal cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For example:

- Matrix Metalloproteinases (MMPs) : Compounds with similar structures have been shown to inhibit MMPs, which are crucial in tumor metastasis and invasion .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is essential for assessing its therapeutic potential:

- Absorption : The compound's solubility profile suggests good absorption characteristics.

- Metabolism : Studies indicate that the presence of halogen atoms can influence metabolic stability.

- Toxicity Studies : Initial toxicity assessments have shown no acute toxicity in animal models at doses up to 2000 mg/kg .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJUXZLEAZFHEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.